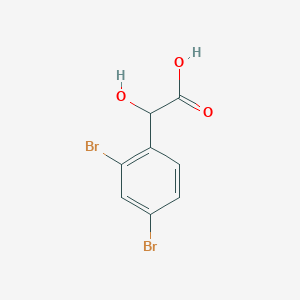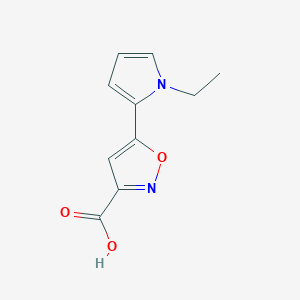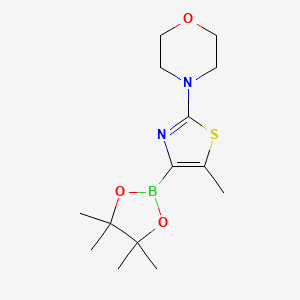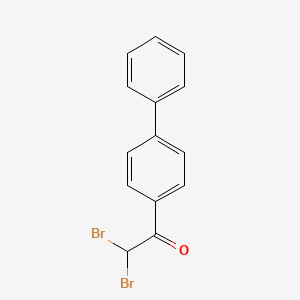![molecular formula C11H9F3O4 B13703616 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. . The methoxy group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the 2-oxopropanoic acid moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups and the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
Uniqueness
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9F3O4 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
3-[5-methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-18-7-2-3-8(11(12,13)14)6(4-7)5-9(15)10(16)17/h2-4H,5H2,1H3,(H,16,17) |
Clé InChI |
ASIZBZNEFKKFQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















